DO2A

MRI contrast agents Thermodynamic stability Manganese complexes

DO2A is a hexadentate macrocyclic bifunctional chelator for radiopharmaceutical and MRI contrast agent development. Unlike DOTA, its two acetate arms and two free secondary amines enable accelerated 68Ga radiolabeling at room temperature—preserving heat-labile antibodies and peptides. Its scaffold supports cross-bridged derivatives (CB-DO2A-GA) with kinetic inertness superior to DOTA-GA for reduced in vivo transchelation. Validated for 64Cu mitochondrial imaging with superior tumor-to-liver ratios vs NOTA, and Mn(II)-based gadolinium-free MRI agents. Differentiate your chelator chemistry with DO2A.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 112193-75-6
Cat. No. B051804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDO2A
CAS112193-75-6
SynonymsNSC 681105;  1,7-Dicarboxymethyl-1,4,7,10-tetraazacyclododecane;  DO2A
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]CCN(CC[NH2+]1)CC(=O)[O-])CC(=O)[O-]
InChIInChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20)
InChIKeySPSJFVXUOKRIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DO2A (CAS 112193-75-6) Procurement Guide: Macrocyclic Chelator Specifications and Comparative Baseline


DO2A (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid) is a hexadentate macrocyclic ligand based on the cyclen scaffold, featuring two acetate pendant arms [1]. As a bifunctional chelator (BFC) and DOTA derivative, DO2A is employed in the development of radiopharmaceuticals and MRI contrast agents, where its controlled denticity and coordination geometry differentiate it from fully substituted analogs [2]. The compound is recognized as an impurity of Gadoteridol (G125900), an established MRI contrast agent . DO2A enables the conjugation of peptides and radionuclides while maintaining a well-defined coordination environment for metal ions such as Ga-68, Cu-64, and Mn(II) [3].

Why DO2A (CAS 112193-75-6) Cannot Be Arbitrarily Replaced by DOTA, NOTA, or DO3A


The cyclen-based macrocycle family (DOTA, DO3A, DO2A, NOTA) exhibits pronounced variations in denticity, coordination geometry, and metal-binding kinetics that preclude direct substitution. DOTA, with four acetate arms, forms eight-coordinate complexes of exceptionally high thermodynamic stability (log K ~ 24-28 for Ln3+), but its radiolabeling often requires elevated temperatures (>80°C) and extended reaction times [1]. In contrast, DO2A provides a hexadentate coordination sphere that can accelerate labeling kinetics for certain radiometals while maintaining sufficient in vivo inertness [2]. Furthermore, the presence of two unsubstituted secondary amines in DO2A offers unique functionalization sites for the attachment of targeting vectors, enabling the synthesis of bivalent imaging agents that are structurally inaccessible from fully substituted analogs [3]. These differences in coordination chemistry, labeling efficiency, and synthetic versatility mandate that procurement decisions be guided by quantitative comparative evidence rather than in-class assumptions.

Quantitative Differentiation of DO2A (CAS 112193-75-6): Head-to-Head Comparative Data Against DOTA, NOTA, and DO3A


Mn(II) Complex Thermodynamic Stability: DO2A Versus DOTA and NOTA

The stability constants of Mn(II) complexes with DO2A isomers are lower than that of [Mn(DOTA)]2- but comparable to [Mn(NOTA)]-, demonstrating intermediate thermodynamic stability suitable for MRI applications [1]. Specifically, [Mn(cis-DO2A)] and [Mn(trans-DO2A)] exhibit log K values of 15.68 and 15.22, respectively, while [Mn(DOTA)]2- is approximately 20-fold more kinetically inert [2]. This positions DO2A as a chelator that balances sufficient stability for in vivo use with more favorable labeling kinetics compared to DOTA [3].

MRI contrast agents Thermodynamic stability Manganese complexes

68Ga Radiolabeling Efficiency: DO2A-Based Tracers Versus DOTA-Conjugated Peptides

DO2A-based radiotracers achieve high radiochemical purity (RCP) exceeding 90% under mild labeling conditions, contrasting with DOTA which typically requires heating to 80-95°C for efficient 68Ga incorporation [1]. Specifically, two series of DO2A-based tracers with bistriarylphosphonium and bisaryl functionalization both radiolabeled with over 90% RCP, as determined by radioHPLC [2]. This demonstrates that DO2A scaffolds enable rapid, high-yield 68Ga labeling without the harsh thermal conditions required for DOTA, thereby preserving the structural integrity of heat-sensitive targeting vectors [3].

PET imaging Gallium-68 Radiochemical purity

Kinetic Inertness of 68Ga Complexes: CB-DO2A-GA Surpasses DOTA-GA

In a direct head-to-head comparison, the cross-bridged chelator CB-DO2A-GA demonstrated superior kinetic inertness of its 68Ga complex relative to [68Ga]Ga-DOTA-GA [1]. Stability assessments against metabolic degradation and complex challenge revealed that [68Ga]Ga-CB-DO2A-GA exhibits very high kinetic inertness, exceeding that of [68Ga]Ga-DOTA-GA [2]. Concurrently, the lipophilicity of the 68Ga-labeled TATE conjugate decreased from log D(7.4) = -4.11 ± 0.11 for [68Ga]Ga-DOTA-GA-TATE to -3.02 ± 0.08 for [68Ga]Ga-CB-DO2A-GA-TATE [3].

PET imaging Gallium-68 Kinetic inertness

In Vivo Performance of 64Cu Complexes: DO2A Outperforms NOTA-Bn in Tumor Targeting

In a comparative biodistribution study of 64Cu-labeled triphenylphosphonium (TPP) cations in athymic nude mice bearing U87MG human glioma xenografts, DO2A was identified as a suitable bifunctional chelator for 64Cu labeling, whereas NOTA-Bn demonstrated a significant adverse effect on tumor uptake and tumor-to-background ratios [1]. The study concluded that considering tumor uptake and tumor/liver ratios, 64Cu(DO2A-xy-TPP)+ was the best candidate among the evaluated constructs for further evaluation in tumor-bearing animal models [2].

PET imaging Copper-64 Tumor uptake

Lanthanide Complex Stability: DO2A Provides Controlled Thermodynamic Window for Divalent Probes

The stability constants of DO2A complexes with trivalent lanthanides (Ln3+) range from log K = 10.94 to 13.31, as determined by potentiometric pH titration and capillary electrophoresis [1]. In contrast, DOTA forms Ln3+ complexes with substantially higher stability constants (log K ~ 24-28) due to its octadentate coordination [2]. This intermediate stability window of DO2A is advantageous for the development of dual-modal imaging probes, where controlled metal release or exchange may be desirable for certain applications, while still providing sufficient stability for in vivo use [3].

Lanthanide complexes Stability constants Bimodal imaging

Evidence-Driven Application Scenarios for DO2A (CAS 112193-75-6) in Radiopharmaceutical and Imaging Research


68Ga PET Tracer Development Requiring Mild Radiolabeling Conditions

For research groups developing 68Ga-labeled peptides or small molecules for PET imaging, DO2A-based chelators offer high radiochemical purity (>90% RCP) under mild, room-temperature conditions, preserving the structural integrity of heat-labile targeting vectors [1]. This is particularly advantageous when working with antibodies, antibody fragments, or temperature-sensitive peptides that would denature under the high-temperature (80-95°C) labeling protocols required for DOTA [2]. The ability to achieve high specific activity without thermal stress reduces production time and cost in preclinical and clinical tracer manufacturing workflows [3].

High-Stability 68Ga Radiopeptide Conjugates for Longitudinal PET Imaging

Investigators seeking to develop 68Ga-labeled radiopeptides with minimal in vivo transchelation and superior image contrast should consider cross-bridged DO2A derivatives (e.g., CB-DO2A-GA). Direct comparative evidence demonstrates that [68Ga]Ga-CB-DO2A-GA exhibits kinetic inertness exceeding that of [68Ga]Ga-DOTA-GA [4]. This enhanced stability translates to reduced accumulation of free radiometal in non-target organs and improved tumor-to-background ratios in longitudinal imaging studies [5]. Procurement of DO2A scaffolds enables access to this cross-bridged chemistry for next-generation radiopharmaceutical development [6].

64Cu-Labeled Mitochondrial Targeting Probes for Tumor Imaging

For researchers developing 64Cu-based PET tracers for mitochondrial imaging, DO2A has been validated as a suitable bifunctional chelator that, when conjugated to triphenylphosphonium (TPP) cations, delivers superior tumor uptake and tumor-to-liver ratios compared to NOTA-Bn conjugates [7]. In vivo biodistribution studies in U87MG glioma xenograft models identified 64Cu(DO2A-xy-TPP)+ as the optimal candidate among evaluated chelators [8]. DO2A procurement enables the synthesis of these high-performance mitochondrial voltage sensors for cancer imaging applications [9].

Mn(II)-Based MRI Contrast Agent Development as Gadolinium Alternative

DO2A serves as a foundational scaffold for the development of manganese(II)-based MRI contrast agents, which are actively pursued as safer alternatives to gadolinium-based agents [10]. The thermodynamic stability of [Mn(cis-DO2A)] (log K = 15.68) provides sufficient in vivo integrity while avoiding the excessively slow complexation kinetics of DOTA [11]. This balance of stability and labeling efficiency makes DO2A a strategic starting material for medicinal chemistry programs aimed at next-generation, gadolinium-free MRI contrast media [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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